2-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-6-(furan-2-yl)pyridazin-3(2H)-one
Description
2-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-6-(furan-2-yl)pyridazin-3(2H)-one is a complex organic compound that features a combination of piperazine, furan, and pyridazine moieties
Properties
Molecular Formula |
C20H21ClN4O2 |
|---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
2-[[4-[(3-chlorophenyl)methyl]piperazin-1-yl]methyl]-6-(furan-2-yl)pyridazin-3-one |
InChI |
InChI=1S/C20H21ClN4O2/c21-17-4-1-3-16(13-17)14-23-8-10-24(11-9-23)15-25-20(26)7-6-18(22-25)19-5-2-12-27-19/h1-7,12-13H,8-11,14-15H2 |
InChI Key |
OSYDIVBLZDMUEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)CN3C(=O)C=CC(=N3)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-6-(furan-2-yl)pyridazin-3(2H)-one typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorobenzyl chloride with piperazine to form 4-(3-chlorobenzyl)piperazine.
Coupling with Pyridazine: The next step involves the coupling of the piperazine derivative with a pyridazine precursor, such as 6-(furan-2-yl)pyridazin-3(2H)-one, under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-6-(furan-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorobenzyl and furan moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation or nitration reagents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
2-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-6-(furan-2-yl)pyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its role as a ligand for various receptors.
Pharmacology: Research focuses on its interaction with biological targets and its potential as a drug candidate.
Chemical Biology: The compound is used in studies to understand its mechanism of action and its effects on cellular pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which 2-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-6-(furan-2-yl)pyridazin-3(2H)-one exerts its effects involves binding to specific molecular targets. These targets may include receptors or enzymes that play a role in various biological pathways. The compound’s structure allows it to interact with these targets, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-6-(furan-2-yl)pyridazin-3(2H)-one: can be compared to other compounds with similar structures, such as:
Uniqueness
The uniqueness of 2-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-6-(furan-2-yl)pyridazin-3(2H)-one lies in its specific combination of functional groups, which may confer unique binding properties and biological activities compared to other similar compounds.
Biological Activity
The compound 2-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-6-(furan-2-yl)pyridazin-3(2H)-one is a heterocyclic organic molecule that combines a pyridazine ring with a furan moiety and a piperazine substituent. This unique structure suggests potential for diverse biological activities, particularly in pharmacology and medicinal chemistry.
Structural Characteristics
The molecular structure of the compound includes:
- Pyridazine core : A six-membered ring containing two nitrogen atoms.
- Furan moiety : A five-membered aromatic ring with one oxygen atom.
- Piperazine group : A six-membered ring containing two nitrogen atoms, which is linked to a chlorobenzyl substituent.
This arrangement may enhance the compound's interaction with biological targets, potentially leading to significant pharmacological effects.
Biological Activities
Research indicates that derivatives of pyridazinone, including this compound, exhibit a broad spectrum of biological activities:
- Anticancer Activity : Studies have shown that pyridazinone derivatives can induce cytotoxic effects against various cancer cell lines. For instance, compounds similar to this structure have demonstrated anti-proliferative effects against gastric adenocarcinoma cells (AGS), with mechanisms involving oxidative stress and apoptosis induction .
- Antimicrobial Properties : Pyridazinone derivatives have been noted for their antimicrobial activity, which can be attributed to their ability to inhibit bacterial growth and biofilm formation. The presence of the furan and piperazine groups may enhance these properties by facilitating interactions with microbial enzymes or receptors .
- Anti-inflammatory Effects : Some studies have reported that pyridazinone derivatives can inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis or other inflammatory diseases. The inhibition of interleukin production has been observed in certain derivatives .
- Cardiovascular Effects : Certain pyridazinones have shown cardiotonic properties, potentially useful in treating heart failure by modulating phosphodiesterase activity, which regulates cyclic nucleotide levels in cardiac tissues .
The biological activities of 2-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-6-(furan-2-yl)pyridazin-3(2H)-one are likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in signaling pathways, thereby modulating physiological responses.
- Receptor Interaction : Its structure suggests potential binding to various receptors, influencing neurotransmission or hormonal regulation.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds highlights the unique biological profile of this pyridazinone derivative:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Zardaverine | PDE inhibitor | Modulates cyclic nucleotide levels |
| Minaprine | Antidepressant | Serotonin reuptake inhibition |
| Gabazine | Anticonvulsant | GABA receptor modulation |
These comparisons indicate that while many pyridazine derivatives share common pharmacological properties, the specific combination of substituents in 2-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-6-(furan-2-yl)pyridazin-3(2H)-one may confer distinct therapeutic potentials.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar pyridazinone derivatives:
- Cytotoxicity Studies : A study synthesized various 3(2H)-pyridazinone derivatives and evaluated their cytotoxicity against human fibroblasts and cancer cell lines using MTT assays. Results indicated that certain modifications led to enhanced anti-proliferative activity .
- Inflammation Inhibition : Research on 5,6-bis(4-methoxyphenyl)-pyridazin-3(2H)-one derivatives showed significant inhibition of IL-β production in stimulated cells, indicating potential for anti-inflammatory applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
